tert-butyl N-{[1-(bromomethyl)cyclopentyl]methyl}carbamate is a chemical compound with the molecular formula and a molecular weight of 264.16 g/mol. It is classified as a carbamate, which is a category of organic compounds derived from carbamic acid. The compound features a tert-butyl group attached to a nitrogen atom, which is further connected to a cyclopentyl ring that contains a bromomethyl substituent. This compound is recognized for its utility as a building block in organic synthesis, particularly in the development of more complex molecules for pharmaceutical applications .
The synthesis of tert-butyl N-{[1-(bromomethyl)cyclopentyl]methyl}carbamate typically involves the following methods:
The molecular structure of tert-butyl N-{[1-(bromomethyl)cyclopentyl]methyl}carbamate can be described as follows:
CC(C)(C)OC(=O)NCC1(CBr)CC1
, which provides insight into its structural configuration.1S/C10H18BrNO2/c1-9(2,3)14-8(13)12-7-10(6-11)4-5-10/h4-7H2,1-3H3,(H,12,13)
, allowing for easy identification and database searching .tert-butyl N-{[1-(bromomethyl)cyclopentyl]methyl}carbamate can undergo several types of chemical reactions:
The mechanism of action for tert-butyl N-{[1-(bromomethyl)cyclopentyl]methyl}carbamate involves:
The physical and chemical properties of tert-butyl N-{[1-(bromomethyl)cyclopentyl]methyl}carbamate include:
tert-butyl N-{[1-(bromomethyl)cyclopentyl]methyl}carbamate has various scientific applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4